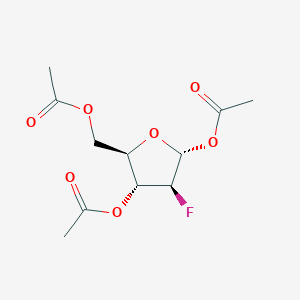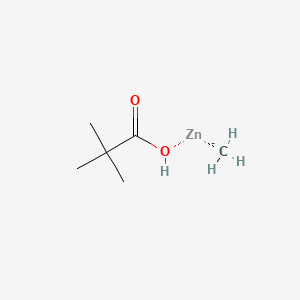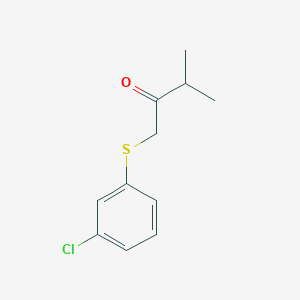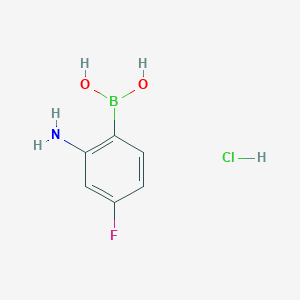
(2-Amino-4-fluorophenyl)boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-4-fluorophenyl)boronic acid hydrochloride is an organoboron compound that contains a boronic acid group attached to a fluorinated aromatic ring. This compound is of interest in various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 2-amino-4-fluorophenylboronic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of specific solvents and catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the boronic acid group.
Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
(2-Amino-4-fluorophenyl)boronic acid hydrochloride is used in several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (2-Amino-4-fluorophenyl)boronic acid hydrochloride exerts its effects depends on the specific application. In cross-coupling reactions, it typically acts as a boronic acid reagent that forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or industrial context.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar structure but lacks the amino and fluorine groups.
2-Amino-3-fluorophenylboronic Acid: Similar but with a different position of the fluorine atom.
4-Amino-3-fluorophenylboronic Acid: Another positional isomer.
Uniqueness: (2-Amino-4-fluorophenyl)boronic acid hydrochloride is unique due to the presence of both an amino and a fluorine group on the aromatic ring, which can influence its reactivity and applications compared to other boronic acids.
Eigenschaften
Molekularformel |
C6H8BClFNO2 |
|---|---|
Molekulargewicht |
191.40 g/mol |
IUPAC-Name |
(2-amino-4-fluorophenyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C6H7BFNO2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,10-11H,9H2;1H |
InChI-Schlüssel |
LNNYWUSZLQKAEK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)F)N)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



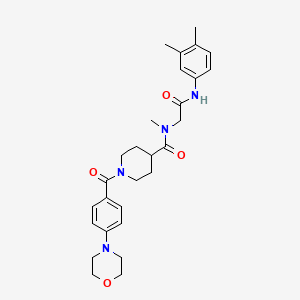
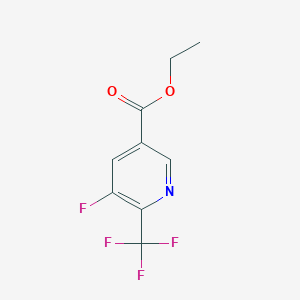
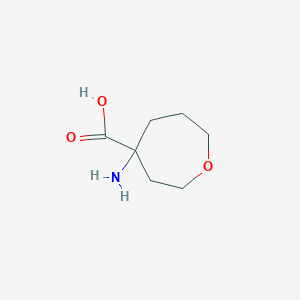
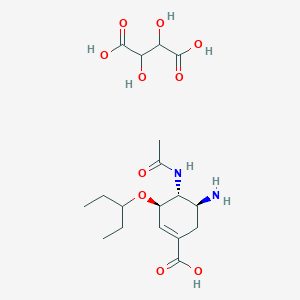
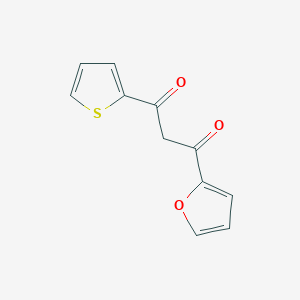
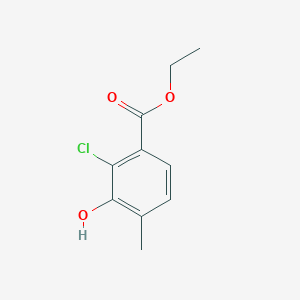

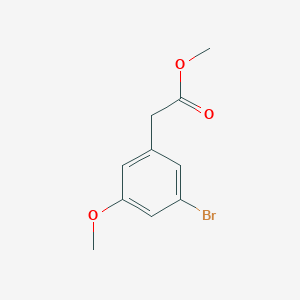
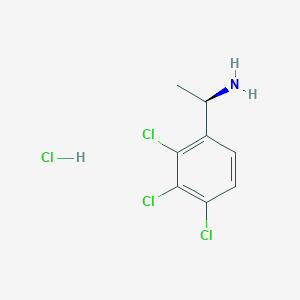
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)
